molecular formula C10H10N4OS B4551809 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol

Cat. No.: B4551809
M. Wt: 234.28 g/mol
InChI Key: BQABGHARXRZCMM-UHFFFAOYSA-N
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Description

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol is a heterocyclic compound that features a triazole and benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol typically involves the reaction of 1,2,4-triazole derivatives with benzimidazole derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a triazole-thiol reacts with a benzimidazole derivative in the presence of a base .

Industrial Production Methods

the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol involves its interaction with specific molecular targets. The triazole and benzimidazole moieties can interact with enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol is unique due to its specific combination of triazole and benzimidazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-5-6-16-10-13-12-9-11-7-3-1-2-4-8(7)14(9)10/h1-4,15H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQABGHARXRZCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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